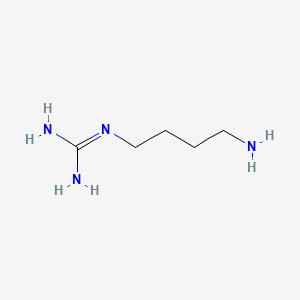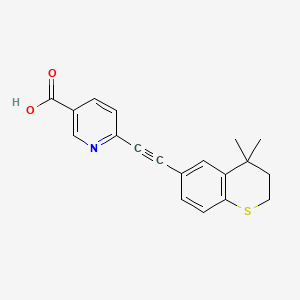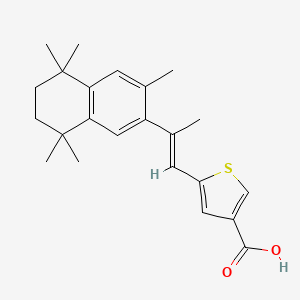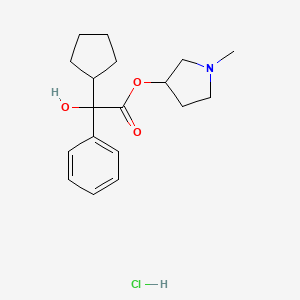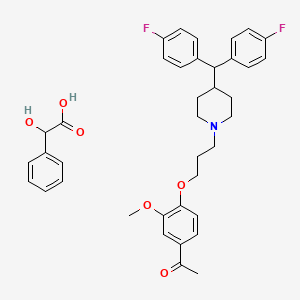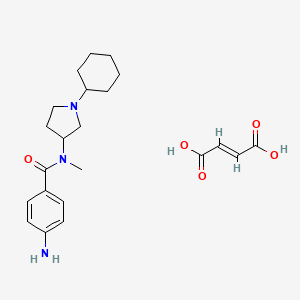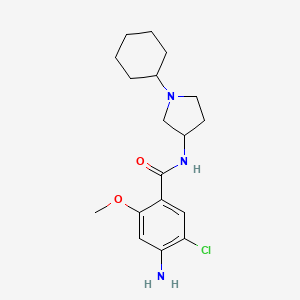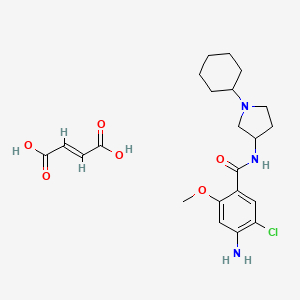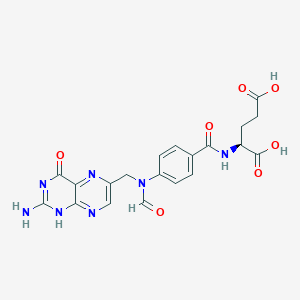
10-ホルミル葉酸
説明
10-Formylfolic acid is a synthetic, water-soluble form of folic acid often used as a dietary supplement to prevent and treat folate deficiency . It is found in daily dietary intake and is often used in cancer risk correlation studies . It is also a potent inhibitor of dihydrofolate reductase and can be used as an early indicator of leukemia .
Synthesis Analysis
10-Formylfolic acid is synthesized by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF) . This pathway is disrupted by anti-metabolite therapies such as Methotrexate .Molecular Structure Analysis
The empirical formula of 10-Formylfolic acid is C20H19N7O7 with a molecular weight of 469.41 . It contains a total of 55 bonds, including 36 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 6 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 carboxylic acids (aliphatic), 1 secondary amide (aromatic), 1 tertiary amide (aliphatic), 1 guanidine derivative, and 1 primary amine .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 10-Formylfolic acid .Physical and Chemical Properties Analysis
10-Formylfolic acid is a pharmaceutical primary standard with a molecular weight of 469.41 . It is stored at a temperature of 2-8°C .科学的研究の応用
10-ホルミル葉酸:科学研究における応用の包括的な分析
医薬品試験と品質管理: 10-ホルミル葉酸は、医薬品二次標準物質および認証基準物質として、医薬品放出試験や医薬品研究で広く使用されています。 これは、USP-NF モノグラフ試験およびアッセイで規定された医薬品製品の強度、品質、純度、および同一性を決定するのに役立ちます .
栄養補助食品研究: 葉酸の合成水溶性形態である10-ホルミル葉酸は、葉酸欠乏症の予防と治療のための栄養補助食品としての可能性について研究されています。 この欠乏症は、貧血、先天性欠損症、特定の種類の癌などの健康上の問題につながる可能性があります .
作用機序
Target of Action
10-Formylfolic acid is a potent inhibitor of dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate .
Mode of Action
As an inhibitor of DHFR, 10-Formylfolic acid binds to the enzyme and prevents it from converting dihydrofolate (DHF) to tetrahydrofolate (THF) . This inhibition disrupts the synthesis of nucleotides and affects cell division and growth .
Biochemical Pathways
The primary biochemical pathway affected by 10-Formylfolic acid is the folate metabolic pathway . This pathway is crucial for many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration . These processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
Pharmacokinetics
As a pharmaceutical compound, it is expected to have been optimized for bioavailability .
Result of Action
The inhibition of DHFR by 10-Formylfolic acid disrupts the synthesis of nucleotides, affecting cell division and growth . This makes it a potential therapeutic agent for conditions characterized by rapid cell proliferation, such as leukemia .
将来の方向性
10-Formylfolic acid is often used in cancer risk correlation studies . An increase in 10-formylfolic acid content was observed for all breads, but 10-formyldihydrofolate seemed to be more stable in rye breads than in oat and wheat breads . The results showed that folates undergo significant changes during digestion and that food matrices could be modified to affect these changes towards better folate bioaccessibility .
生化学分析
Biochemical Properties
10-Formylfolic acid is involved in several biochemical reactions, primarily as a donor of formyl groups in the folate cycle. It interacts with enzymes such as methionine synthase and thymidylate synthase, which are essential for the synthesis of methionine and thymidine, respectively . These interactions facilitate the transfer of one-carbon units, which are vital for nucleotide biosynthesis and amino acid metabolism.
Cellular Effects
10-Formylfolic acid influences various cellular processes, including cell proliferation, mitochondrial respiration, and epigenetic regulation . It affects cell signaling pathways by modulating the availability of one-carbon units, which are necessary for the methylation of DNA and histones. This, in turn, impacts gene expression and cellular metabolism, promoting cell growth and differentiation.
Molecular Mechanism
At the molecular level, 10-Formylfolic acid exerts its effects by binding to specific enzymes and acting as a cofactor in one-carbon transfer reactions . It facilitates the conversion of homocysteine to methionine and the synthesis of thymidylate from deoxyuridylate. These reactions are crucial for maintaining the balance of nucleotides and amino acids in the cell, ensuring proper DNA synthesis and repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 10-Formylfolic acid are influenced by various factors, including temperature and the presence of antioxidants . It is readily oxidized to 10-formyl-dihydrofolate and further to 10-formylfolic acid under prolonged incubation. These changes can affect its long-term efficacy and impact on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 10-Formylfolic acid vary with different dosages in animal models. At low doses, it supports normal cellular function and growth, while high doses can lead to toxicity and adverse effects . Studies have shown that excessive intake of folic acid derivatives can cause oxidative stress and mitochondrial dysfunction, highlighting the importance of dosage regulation.
Metabolic Pathways
10-Formylfolic acid is involved in the folate metabolic pathway, where it participates in the transfer of one-carbon units . It interacts with enzymes such as dihydrofolate reductase and methylenetetrahydrofolate reductase, which are essential for the regeneration of tetrahydrofolate and the synthesis of methionine. These interactions are crucial for maintaining the flow of metabolites and ensuring proper cellular function.
Transport and Distribution
Within cells, 10-Formylfolic acid is transported and distributed by specific transporters and binding proteins . It is taken up by folate receptors and reduced folate carriers, which facilitate its entry into cells and tissues. Once inside, it is localized to the cytoplasm and mitochondria, where it participates in one-carbon metabolism and other cellular processes.
Subcellular Localization
10-Formylfolic acid is primarily localized in the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that the compound reaches specific compartments where it can effectively participate in biochemical reactions and support cellular function.
特性
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWUWNVTCLDEOG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158448 | |
| Record name | 10-Formylfolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-05-4, 25377-55-3 | |
| Record name | 10-Formylfolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Formyldihydropteroylglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Formylfolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-10-formylfolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-FORMYLFOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI902R79R1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


